5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine
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Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with ethylpyrrolidinyl and piperidinyl groups, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-methylpyridine with 1-ethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine or other amines in refluxing solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of heterocyclic compounds .
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical or physical properties.
Mechanism of Action
The mechanism by which 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction or metabolic processes, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a pyridine core and similar substituents, studied for its anti-tubercular properties.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H27N3 |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-3-19-11-7-8-16(19)15-12-14(2)17(18-13-15)20-9-5-4-6-10-20/h12-13,16H,3-11H2,1-2H3 |
InChI Key |
DQUPOMYJQNNXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCCC3 |
Origin of Product |
United States |
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